Cas no 64228-84-8 ((R,R)-N,N'-Didemethyl Atracurium)

(R,R)-N,N'-Didemethyl Atracurium structure
64228-84-8 structure
商品名:(R,R)-N,N'-Didemethyl Atracurium
CAS番号:64228-84-8
MF:C51H66N2O12
メガワット:899.076
CID:3048468
PubChem ID:53992007

(R,R)-N,N'-Didemethyl Atracurium 化学的及び物理的性質

名前と識別子

    • 5-[3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoate
    • ISO010;
    • ZZV7VAV7QX
    • 2,2'-(1,5-Pentanediyl) bis[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate]
    • DTXSID20708213
    • UNII-ZZV7VAV7QX
    • Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}
    • CISATRACURIUM BESILATE IMPURITY R [EP IMPURITY]
    • Atracurium Besylate EP impurity B
    • 64228-84-8
    • 5-[3-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate
    • 2,2'-(1,5-Pentanediyl) bis((1R)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate)
    • PENTANE-1,5-DIYL BIS(3-((1R)-1-((3,4-DIMETHOXYPHENYL)METHYL)-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANOATE)
    • 2(1H)-ISOQUINOLINEPROPANOIC ACID,1-[(3,4-DIMETHOXYPHENYL)METHYL]-3,4-DIHYDRO-6,7-DIMETHOXY-, 1,5-PENTANEDIYL ESTER, (R*,R*)-(-)-, ETHANEDIOATE
    • 2(1H)-Isoquinolinepropanoic acid, 1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-, 2,2'-(1,5-pentanediyl) ester, (1R,1'R)-
    • (R,R)-N,N'-Didemethyl atracurium
    • SCHEMBL2797941
    • (R,R)-N,N'-Didemethyl Atracurium
    • インチ: InChI=1S/C51H66N2O12/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3/t40-,41-/m1/s1
    • InChIKey: KFNBBSMQNSQPPJ-GYOJGHLZSA-N

計算された属性

  • せいみつぶんしりょう: 988.45700
  • どういたいしつりょう: 898.46157554Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 14
  • 重原子数: 65
  • 回転可能化学結合数: 26
  • 複雑さ: 1290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.8
  • トポロジー分子極性表面積: 133Ų

じっけんとくせい

  • PSA: 207.52000
  • LogP: 6.80770

(R,R)-N,N'-Didemethyl Atracurium 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D439496-10mg
(R,R)-N,N'-Didemethyl Atracurium
64228-84-8
10mg
$1499.00 2023-05-18
TRC
D439496-1mg
(R,R)-N,N'-Didemethyl Atracurium
64228-84-8
1mg
$190.00 2023-05-18
TRC
D439496-25mg
(R,R)-N,N'-Didemethyl Atracurium
64228-84-8
25mg
$ 800.00 2023-09-07
TRC
D439496-5mg
(R,R)-N,N'-Didemethyl Atracurium
64228-84-8
5mg
$173.00 2023-05-18
TRC
D439496-50mg
(R,R)-N,N'-Didemethyl Atracurium
64228-84-8
50mg
$1378.00 2023-05-18

(R,R)-N,N'-Didemethyl Atracurium 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters
Stenlake, John B.; Waigh, Roger D.; Dewar, George H.; Dhar, Nirmal C.; Hughes, Roy; et al, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Water ;  rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.3 Solvents: Dichloromethane ;  rt
1.4 Solvents: Isopropanol ;  rt
1.5 Reagents: N-Acetyl-D-leucine ;  rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ;  rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.8 Solvents: Dichloromethane ;  rt
1.9 Solvents: Acetic acid ;  rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ;  70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ;  rt → 2 °C
1.13 Solvents: Acetone ;  overnight, 2 - 8 °C
リファレンス
Novel process for the preparation of cisatracurium besylate
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  rt
1.2 Solvents: Acetic acid ;  4 h, 70 °C
1.3 Solvents: Acetone
リファレンス
Process for preparation of atracurium besylate with improved isomeric ratio
Anonymous, IP.com Journal, 2009, ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Preparation of an antracurium stereoisomer
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
1.2 Solvents: Toluene ;  48 h, 80 °C
1.3 Solvents: Ethanol
リファレンス
Method for purifying Cisatracurium besylate
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Novel process for the preparation of cisatracurium besylate
, India, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  30 min, rt
1.2 Reagents: Benzenesulfonic acid ;  4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ;  6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ;  basified
1.5 Solvents: Acetone ;  30 min, rt
リファレンス
Preparation of cisatracurium besylate intermediate
, China, , ,

(R,R)-N,N'-Didemethyl Atracurium Raw materials

(R,R)-N,N'-Didemethyl Atracurium Preparation Products

(R,R)-N,N'-Didemethyl Atracurium 関連文献

おすすめ記事

推奨される供給者
atkchemica
(CAS:64228-84-8)(R,R)-N,N'-Didemethyl Atracurium
CL2975
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ